molecular formula C7H15NO2 B1674610 gamma-Methyl-L-leucine CAS No. 57224-50-7

gamma-Methyl-L-leucine

Cat. No.: B1674610
CAS No.: 57224-50-7
M. Wt: 145.2 g/mol
InChI Key: LPBSHGLDBQBSPI-YFKPBYRVSA-N
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Description

Gamma-Methyl-L-leucine, also known as (S)-2-Amino-4,4-dimethylpentanoic acid, is a non-proteinogenic amino acid. It is a derivative of L-leucine, where a methyl group is added to the gamma position of the leucine molecule. This compound is known for its high lipophilicity and is often used in peptide synthesis due to its unique structural properties .

Mechanism of Action

Target of Action

Gamma-Methyl-L-leucine, also known as (S)-2-Amino-4,4-dimethylpentanoic acid, primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a central regulator of cell growth and metabolism .

Mode of Action

The activation of mTORC1 by this compound involves two successive events: the cellular uptake by the L-type amino acid transporter 1 (LAT1) and the activation of mTORC1 following the transport . The structural requirement for the recognition by LAT1 includes carbonyl oxygen, alkoxy oxygen of the carboxyl group, amino group, and hydrophobic side chain . The activation of mTORC1 requires a fixed distance between carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at α-carbon .

Biochemical Pathways

This compound affects the mTOR signaling pathway . This pathway controls cell cycle, growth, metabolism, and survival . The compound induces the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .

Pharmacokinetics

It is known that the compound is taken up into cells via lat1 . The uptake of this compound as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Result of Action

The activation of mTORC1 by this compound leads to the phosphorylation of p70S6K . This phosphorylation is a key event in the regulation of cell growth and metabolism .

Action Environment

The action of this compound is influenced by the cellular environment. The compound’s interaction with its targets and its resulting changes are dependent on the presence of LAT1 and mTORC1 . Environmental factors that affect the expression or activity of these proteins could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Gamma-Methyl-L-leucine plays a crucial role in biochemical reactions, particularly in the regulation of protein synthesis and metabolism. It interacts with several enzymes and proteins, including the mechanistic target of rapamycin complex 1 (mTORC1), which is a key regulator of cell growth and metabolism . The interaction between this compound and mTORC1 involves the activation of the latter, leading to the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K) . This activation is essential for the regulation of protein synthesis and cellular growth.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to activate the mTORC1 signaling pathway, which plays a pivotal role in regulating cell growth, proliferation, and survival . The activation of mTORC1 by this compound leads to increased protein synthesis and enhanced cellular metabolism. Additionally, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in cellular growth and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and the subsequent activation of signaling pathways. This compound binds to the leucine-binding site on the mTORC1 complex, leading to its activation . This activation results in the phosphorylation of downstream targets such as p70S6K, which in turn regulates protein synthesis and cellular growth . Additionally, this compound may also influence gene expression by modulating the activity of transcription factors involved in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to sustained activation of the mTORC1 pathway, resulting in continuous protein synthesis and cellular growth . The stability of this compound in various experimental conditions can affect its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance protein synthesis and improve muscle growth . At higher doses, it may lead to adverse effects such as toxicity and metabolic imbalances . Studies have also identified threshold effects, where the benefits of this compound are maximized at specific dosage ranges, beyond which the adverse effects outweigh the benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to protein synthesis and energy metabolism. It interacts with enzymes such as branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH), which are involved in the catabolism of branched-chain amino acids . These interactions influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) is responsible for the uptake of this compound into cells . Once inside the cell, this compound is distributed to various cellular compartments, where it exerts its effects on cellular metabolism and protein synthesis . The localization and accumulation of this compound within specific tissues can influence its overall efficacy and potency .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by specific targeting signals and post-translational modifications . For instance, the presence of this compound in the cytoplasm is essential for its role in activating the mTORC1 pathway and regulating protein synthesis . Additionally, its localization in the mitochondria may influence cellular energy metabolism and overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Methyl-L-leucine can be synthesized using a modified Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. The final step involves enzymatic deamidation to produce the desired compound .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Gamma-Methyl-L-leucine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Scientific Research Applications

Gamma-Methyl-L-leucine has several applications in scientific research:

Comparison with Similar Compounds

    L-Leucine: A naturally occurring branched-chain amino acid involved in protein synthesis.

    L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.

    L-Valine: A branched-chain amino acid that shares metabolic pathways with leucine and isoleucine.

Uniqueness: Gamma-Methyl-L-leucine is unique due to its additional methyl group, which imparts higher lipophilicity and distinct structural properties. This makes it particularly useful in peptide synthesis and other applications where increased hydrophobicity is desired .

Properties

IUPAC Name

(2S)-2-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSHGLDBQBSPI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205846
Record name gamma-Methylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57224-50-7
Record name (2S)-2-Amino-4,4-dimethylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57224-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Methylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Methylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-amino-4,4-dimethyl-, (2S)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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